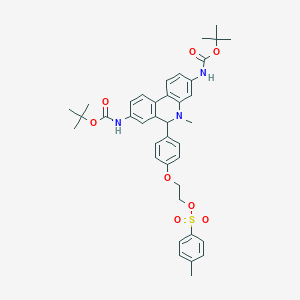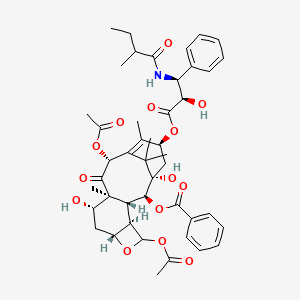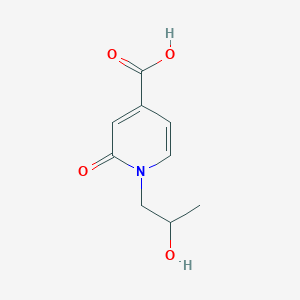
Toremifene-d6 (citrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toremifene-d6 (citrate): is a deuterium-labeled form of Toremifene citrate, a second-generation selective estrogen receptor modulator (SERM). Toremifene citrate is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterium labeling in Toremifene-d6 (citrate) is used to study the pharmacokinetics and metabolic profiles of the drug, as deuterium can alter the metabolic pathways and improve the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Toremifene-d6 (citrate) involves the deuteration of Toremifene citrate. The process typically includes the introduction of deuterium atoms into the Toremifene molecule. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Toremifene-d6 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Toremifene-d6 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions involve the replacement of functional groups with deuterium atoms
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) and deuterium gas (D2) are used.
Substitution: Deuterated solvents and reagents are employed to facilitate the exchange of hydrogen with deuterium
Major Products: The major products formed from these reactions include deuterated metabolites and analogs of Toremifene, which are used to study the pharmacokinetics and metabolic pathways of the drug .
Scientific Research Applications
Chemistry: Toremifene-d6 (citrate) is used as a tracer in chemical studies to understand the metabolic pathways and stability of Toremifene. The deuterium labeling helps in tracking the compound’s behavior in various chemical reactions .
Biology: In biological research, Toremifene-d6 (citrate) is used to study the interaction of Toremifene with estrogen receptors and its effects on cellular processes. The deuterium labeling provides insights into the drug’s mechanism of action and its metabolic fate in biological systems .
Medicine: Toremifene-d6 (citrate) is used in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Toremifene. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, Toremifene-d6 (citrate) is used in the development and optimization of Toremifene-based therapies. The deuterium labeling aids in improving the drug’s stability and efficacy .
Mechanism of Action
Toremifene-d6 (citrate) exerts its effects by binding to estrogen receptors and modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the target tissue. In breast tissue, Toremifene acts as an antiestrogen, inhibiting the growth of estrogen receptor-positive breast cancer cells. The deuterium labeling does not alter the fundamental mechanism of action but provides a tool to study the drug’s behavior in vivo .
Comparison with Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer. .
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer. .
Uniqueness of Toremifene-d6 (citrate): Toremifene-d6 (citrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-ZOPMLFCHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


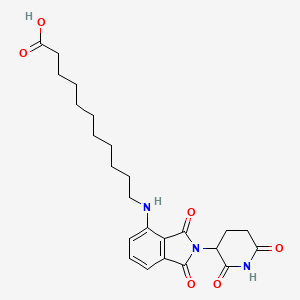
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


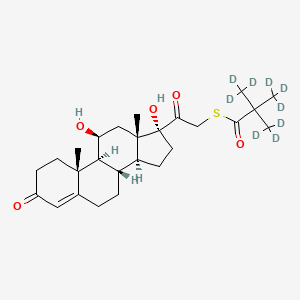
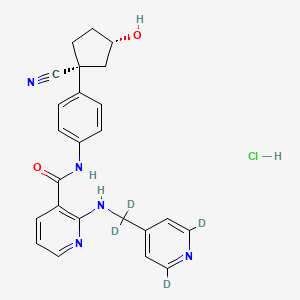
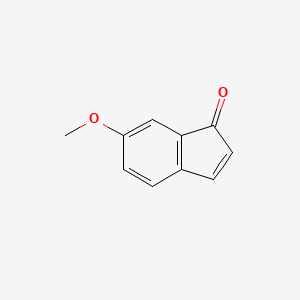
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
